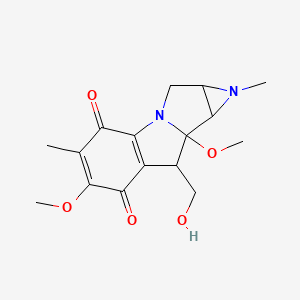

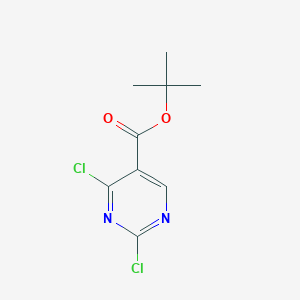

![molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate: est un composé organique qui présente un groupe protecteur tert-butyl(diméthyl)silyl (TBS). Ce composé est souvent utilisé en synthèse organique en raison de sa stabilité et de sa réactivité, ce qui en fait un intermédiaire précieux dans diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate implique généralement la protection des groupes hydroxyle à l'aide de chlorure de tert-butyl(diméthyl)silyle (TBSCl) en présence d'une base telle que l'imidazole ou la pyridine. La réaction est effectuée dans un solvant anhydre comme le dichlorométhane à température ambiante. L'alcool protégé par TBS résultant est ensuite acétylé en utilisant de l'anhydride acétique et une quantité catalytique d'une base comme la pyridine pour donner le produit final.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et la scalabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

[1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe acétate en alcool.

Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe acétate par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Les agents réducteurs comme l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution: Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec KMnO₄ peut donner des acides carboxyliques, tandis que la réduction avec NaBH₄ peut produire des alcools.

Applications de recherche scientifique

[1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme groupe protecteur pour les alcools en synthèse organique.

Biologie: Employé dans la synthèse de molécules biologiquement actives.

Médecine: Utilisé dans le développement de produits pharmaceutiques et de systèmes d'administration de médicaments.

Industrie: Appliqué dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de [1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate implique la protection des groupes hydroxyle, ce qui empêche les réactions secondaires indésirables pendant la synthèse chimique. Le groupe TBS est stable dans une variété de conditions, mais peut être éliminé sélectivement à l'aide d'ions fluorure, tels que le fluorure de tétrabutylammonium (TBAF), pour révéler le groupe hydroxyle libre.

Applications De Recherche Scientifique

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBS group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de tert-butyldiméthylsilyle (TBSCl): Utilisé pour la protection des groupes hydroxyle.

Chlorure de triméthylsilyle (TMSCl): Un autre groupe protecteur silyle avec des applications similaires.

Chlorure de méthoxyméthyle (MOMCl): Utilisé pour la protection des alcools, mais avec des profils de stabilité et de réactivité différents.

Unicité

[1-[Tert-butyl(diméthyl)silyl]oxy-2-méthylpropan-2-yl] acétate est unique en raison de sa combinaison du groupe protecteur TBS et de la fonctionnalité acétate, qui offre à la fois la stabilité et la réactivité. Cela en fait un intermédiaire polyvalent en synthèse organique, en particulier dans la préparation de molécules complexes.

Propriétés

Formule moléculaire |

C12H26O3Si |

|---|---|

Poids moléculaire |

246.42 g/mol |

Nom IUPAC |

[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate |

InChI |

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3 |

Clé InChI |

BIKNFHFYZZINOG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)